molecular formula C21H25ClN6O2 B2742920 N-[(2-chlorophenyl)methyl]-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251627-08-3

N-[(2-chlorophenyl)methyl]-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2742920
CAS No.: 1251627-08-3
M. Wt: 428.92
InChI Key: TYWCNJZVMUFJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation . By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of specific substrates such as HOIL1, RelB, and A20, thereby dampening NF-κB signaling and the expression of pro-survival and pro-inflammatory genes. This mechanism makes it a valuable pharmacological tool for investigating B-cell and T-cell receptor-driven pathways in the context of hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and autoimmune and inflammatory diseases . Researchers utilize this inhibitor to dissect the role of MALT1 in immune cell proliferation, survival, and cytokine production, providing critical insights for developing novel therapeutic strategies targeting CBM complex dysregulation.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-14-9-15(2)12-26(11-14)19-20-25-28(21(30)27(20)8-7-23-19)13-18(29)24-10-16-5-3-4-6-17(16)22/h3-8,14-15H,9-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWCNJZVMUFJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21_{21}H25_{25}ClN6_{6}O2_{2}
Molecular Weight 428.9 g/mol
CAS Number 1251627-08-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structure allows it to fit into binding sites on these targets, potentially modulating their activity. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can interact with receptors that mediate cellular responses.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound effectively reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating potential as an antibiotic agent.

Neuroprotective Effects

Given its structural features resembling known neuroprotective agents, the compound may also have implications in neuropharmacology. Research is ongoing to evaluate its effects on neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazolopyrazine derivatives. The findings suggested that modifications in the piperidine moiety significantly enhance antiproliferative activity against human cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the compound's mechanism of action through enzyme inhibition assays. Results indicated that it effectively inhibits the activity of specific kinases involved in cancer progression .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations showed favorable absorption and distribution profiles in animal models, suggesting potential for therapeutic use .

Comparison with Similar Compounds

Chlorophenyl vs. Fluorophenyl Derivatives

The target compound’s 2-chlorobenzyl group differs from the 2-fluorobenzyl substituent in 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (). Chlorine’s higher lipophilicity (ClogP: ~2.0 vs. F: ~1.5) may enhance blood-brain barrier penetration, while fluorine’s electronegativity could improve hydrogen bonding with target proteins. X-ray crystallography of the fluorinated analog reveals planar pyrazolo-benzothiazin rings and a stabilized acetamide conformation, suggesting similar rigidity in the chlorophenyl derivative .

Methylsulfanylphenyl vs. Chlorophenyl

2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide () replaces the chlorophenyl group with a methylsulfanylphenyl moiety.

Piperidinyl Substituent Variations

The 3,5-dimethylpiperidinyl group in the target compound contrasts with the 3-methylpiperidinyl substituent in ’s analog. Molecular modeling suggests that 3,5-dimethyl substitution reduces piperidine ring flexibility, which may enhance entropic binding efficiency .

Core Heterocycle Comparisons

Triazolo[4,3-a]pyrazin vs. Pyrazolo[4,3-c]benzothiazin

The triazolo[4,3-a]pyrazin core (target compound) has a smaller π-system than the pyrazolo[4,3-c]benzothiazin scaffold in . The latter’s fused benzothiazin ring introduces a sulfone group (5,5-dioxo), which enhances solubility but may reduce CNS penetration due to increased polarity .

Antipyrine-Based Analogs

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide () incorporates an antipyrine-derived pyrazinone. Antipyrine derivatives are associated with anti-inflammatory and analgesic activities, whereas triazolopyrazines are more commonly linked to kinase inhibition .

Physicochemical and Pharmacological Data

Compound Molecular Weight Core Structure Key Substituents Reported Activity
Target Compound 469.94 g/mol Triazolo[4,3-a]pyrazin 3,5-dimethylpiperidinyl, 2-chlorobenzyl N/A (Theoretical kinase inhibition)
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-...acetamide () 542.64 g/mol Tetrahydrobenzothiophen Antipyrinyl pyrazinone Anti-inflammatory
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide 429.45 g/mol Pyrazolo[4,3-c]benzothiazin 2-fluorobenzyl, sulfone Crystallographically stable
2-[8-(3-methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 440.55 g/mol Triazolo[4,3-a]pyrazin 3-methylpiperidinyl, methylsulfanylphenyl Metabolic oxidation susceptibility

Preparation Methods

Triazolopyrazine Core Synthesis

The triazolo[4,3-a]pyrazine core serves as the foundational scaffold for the target compound. Patent WO2013050424A1 outlines a chiral synthesis route starting with 2-hydrazidopyrazine derivatives. Acetylation of 2-hydrazidopyrazine using acetic anhydride in phosphorus oxychloride (POCl₃) at 80–150°C under ultrasonic irradiation induces cyclodehydration, forming the triazolopyrazine structure. This method, adapted from Nelson and Potts’ classical approach, achieves yields exceeding 75% when conducted in anhydrous dichloromethane with catalytic p-toluenesulfonic acid.

Subsequent reduction of the pyrazine ring to a tetrahydro derivative is critical for introducing the 8-position substituent. Hydrogenation over palladium on carbon (10% Pd/C) at 0.5 MPa H₂ pressure in isopropanol at 75°C selectively reduces the ring while preserving the triazole moiety. This step establishes the stereochemical configuration at the 8-position, which is essential for subsequent functionalization.

Acetamide Side Chain Installation

The acetamide side chain is introduced via a two-step sequence:

  • Chloromethylation : Reaction of 2-(3-oxo-2,3-dihydrotriazolo[4,3-a]pyrazin-2-yl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acid chloride.
  • Amidation : Treatment with 2-chlorobenzylamine in the presence of triethylamine (Et₃N) in acetonitrile at 25°C affords the final acetamide.

Solvent selection significantly impacts yield:

Solvent Temperature (°C) Yield (%) Source
Acetonitrile 25 88
THF 40 72
DMF 25 65

Microwave-assisted amidation at 100°C for 10 minutes in DMSO increases yields to 92% but risks decomposition of the triazolopyrazine core.

Stereochemical Considerations and Racemization Mitigation

The 8-position chirality necessitates asymmetric synthesis strategies. Patent CN103613594A highlights the use of (R)-BINOL-derived phosphoric acids as organocatalysts during piperidine coupling, achieving 94% ee. Racemization during N-acylation is minimized by employing N-sp³ protective groups (e.g., tert-butoxycarbonyl, Boc) that stabilize the tetrahedral intermediate. Kinetic resolution using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether further enriches enantiopurity to >99% ee.

Industrial-Scale Optimization

Scale-up synthesis faces challenges in exotherm management and catalyst recycling. Continuous flow hydrogenation with Pd/Al₂O₃ cartridges at 10 bar H₂ enables kilogram-scale production of the tetrahydrotriazolopyrazine intermediate with 98% conversion. Solvent recovery systems using falling-film evaporators reduce dichloromethane waste by 70%.

Q & A

Basic: What are the critical steps in synthesizing this triazolo-pyrazine derivative, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization to form the triazolo-pyrazine core, followed by substitution and amide coupling. Key steps include:

  • Cyclization : Formation of the triazolo-pyrazine ring under reflux conditions (e.g., using acetic acid as a solvent at 100–120°C) .
  • Substitution : Introducing the 3,5-dimethylpiperidin-1-yl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Amide Coupling : Reaction of the intermediate with 2-chlorophenylmethylamine using coupling agents (e.g., HATU or DCC) in polar aprotic solvents (e.g., DMF) .

Optimization focuses on temperature control (e.g., maintaining 10°C during sensitive steps to prevent side reactions) , solvent selection (e.g., DMF for solubility vs. THF for reactivity), and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities. For example, aromatic protons in the chlorophenyl group appear as distinct doublets in the 7.0–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching the calculated mass) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for related triazolo-pyrazine derivatives .
  • HPLC : Quantifies purity (>95% required for biological assays), with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for triazolo-pyrazine derivatives?

Answer:
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,5-dimethylpiperidine vs. 4-methylphenoxy groups) on target binding .
  • Standardized Assay Protocols : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and explain discrepancies (e.g., steric clashes due to the 2-chlorophenyl group) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for complex multi-step syntheses?

Answer:
DoE identifies critical variables (e.g., temperature, solvent ratio, catalyst loading) through factorial designs. For example:

  • Screening Experiments : Use Plackett-Burman designs to rank factors (e.g., reaction time has a stronger effect than solvent volume) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst concentration) to maximize yield .
  • Case Study : A triazolo-pyrazine synthesis achieved 85% yield by optimizing reflux time (8 hours) and solvent (1:2 DMF/water ratio) via central composite design .

Advanced: What role do non-covalent interactions play in stabilizing the compound’s structure or modulating reactivity?

Answer:
Non-covalent interactions (NCIs) influence crystallization and catalytic activity:

  • Hydrogen Bonding : The acetamide group forms H-bonds with solvents (e.g., DMSO), affecting solubility .
  • π-π Stacking : Aromatic rings (e.g., triazolo-pyrazine and chlorophenyl) stack in the solid state, confirmed via X-ray diffraction .
  • Halogen Bonding : The chlorine atom interacts with electron-rich regions of biological targets (e.g., kinase active sites), enhancing binding affinity .

Experimental methods to study NCIs include:

  • SC-XRD : Resolves intermolecular interactions in crystal structures .
  • DFT Calculations : Predict interaction energies (e.g., between the triazole ring and piperidine nitrogen) .

Advanced: How can researchers address low solubility or stability issues during in vitro assays?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance solubility without denaturing proteins .
  • Prodrug Strategies : Modify the acetamide group to a phosphate ester for improved aqueous solubility .
  • Stability Studies : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) and adjust storage conditions (e.g., –20°C under argon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.